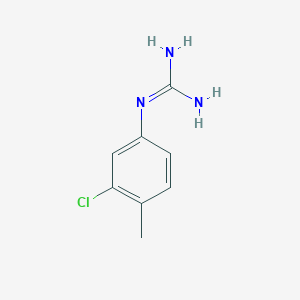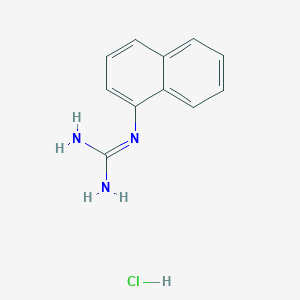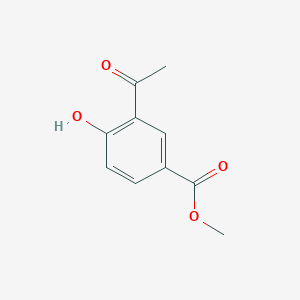
Methyl 3-acetyl-4-hydroxybenzoate
概要
説明
Methyl 3-acetyl-4-hydroxybenzoate is a chemical compound with the molecular formula C10H10O4 and a molecular weight of 194.19 . It is also known by other names such as EOS-61538, Benzoic acid, 3-acetyl-4-hydroxy-, methyl ester, and Aspirin Impurity 13 .
Synthesis Analysis
The synthesis of Methyl 3-acetyl-4-hydroxybenzoate involves the use of triethylamine in ethanol at 70°C under an inert atmosphere . The reaction mixture is then treated with hydrogen chloride in dichloromethane for 2 hours . The resulting solid is solubilized with DCM and HCl 4N is added under stirring . The organic phase is separated, dried over magnesium sulfate, filtered, and concentrated to afford a solid which is stirred in diethyl ether for 2 hours .Molecular Structure Analysis
The InChI code for Methyl 3-acetyl-4-hydroxybenzoate is1S/C10H10O4/c1-6(11)8-5-7(10(13)14-2)3-4-9(8)12/h3-5,12H,1-2H3 . The InChI key is FPYAQSSSRQZXMS-UHFFFAOYSA-N . Chemical Reactions Analysis
Methyl 3-acetyl-4-hydroxybenzoate is used to prepare and study structure-activity relationships of 2-(1-adamantyl)-4-(thio)chromenone-6-carboxylic acids as potent reversible inhibitors of human steroid sulfatase .Physical And Chemical Properties Analysis
The melting point of Methyl 3-acetyl-4-hydroxybenzoate is 98°C and its predicted boiling point is 331.5±27.0°C . It has a predicted density of 1.234±0.06 g/cm3 . The compound is stored in a sealed container at room temperature . Its pKa is predicted to be 8.55±0.18 .科学的研究の応用
Isolation and Identification
Methyl 3-acetyl-4-hydroxybenzoate was isolated for the first time from the seeds of Lithospermum erythrorhizon. This discovery was significant as it was the first time this compound was found in nature. The isolation process involved open column chromatography and prep-HPLC, and the compound was elucidated through extensive spectroscopic analysis (Park et al., 2009).
Analytical Chemistry and Detection Methods
A high-performance liquid chromatography–tandem mass spectrometry (HPLC–MS/MS) method was developed for the quantification of parabens, including methyl 3-acetyl-4-hydroxybenzoate, in food. This method showed quantitative results for various esters of 4-hydroxybenzoic acid, demonstrating its effectiveness in detecting and analyzing these compounds in food products (Cao et al., 2013).
Neuroprotective Effects
Methyl 3,4-dihydroxybenzoate (MDHB), a related compound, has been studied for its neuroprotective effects against oxidative damage in SH-SY5Y (human neuroblastoma cells). This research highlights the potential therapeutic applications of related methyl hydroxybenzoates in protecting neurons from oxidative stress (Cai et al., 2016).
Modeling Enzymatic Reactions
The copper-mediated oxygenation of methyl 4-hydroxybenzoate, a structurally similar compound, has been investigated to mimic the activity of the copper enzyme tyrosinase. This research provides insights into the enzymatic reactions involving similar methyl hydroxybenzoates and their potential applications in studying enzymatic activities and mechanisms (Casella et al., 1996).
Biological Applications and Effects
Research has also focused on various biological applications and effects of related methyl hydroxybenzoates. For example, the action of methyl hydroxybenzoate on nervous conduction was studied, which could have implications in understanding the neural effects of this compound and its derivatives (Nathan & Sears, 1961).
Safety And Hazards
特性
IUPAC Name |
methyl 3-acetyl-4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-6(11)8-5-7(10(13)14-2)3-4-9(8)12/h3-5,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYAQSSSRQZXMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70490818 | |
| Record name | Methyl 3-acetyl-4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70490818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-acetyl-4-hydroxybenzoate | |
CAS RN |
57009-12-8 | |
| Record name | Methyl 3-acetyl-4-hydroxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57009-12-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-acetyl-4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70490818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 3-acetyl-4-hydroxy-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(4-Methoxybenzoyl)thio]acetic acid](/img/structure/B1366871.png)
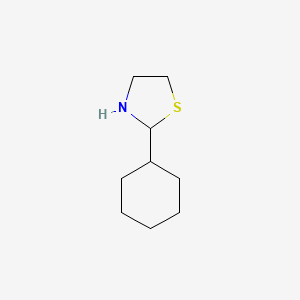
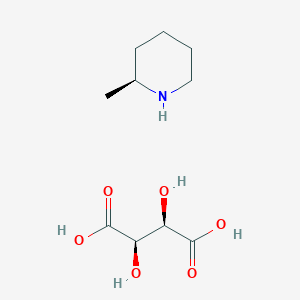
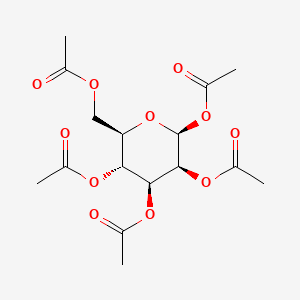
![1-[4-(1H-pyrazol-1-yl)phenyl]ethanone](/img/structure/B1366886.png)
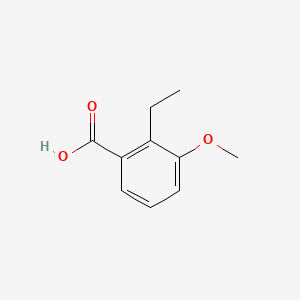
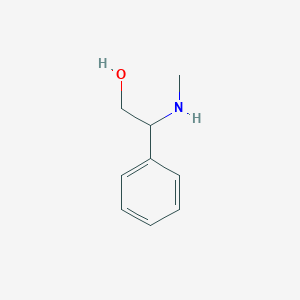


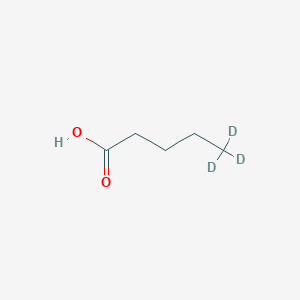
![5-Pyridin-2-yl-4H-[1,2,4]triazole-3-carboxylic acid](/img/structure/B1366896.png)
